N'-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide
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Overview
Description
N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a complex organic compound that features a furan ring and an indane derivative
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
Target of Action
The primary targets of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide It’s worth noting that compounds containing indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The specific mode of action of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide Indole derivatives, which are structurally similar, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The exact biochemical pathways affected by N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide The broad spectrum of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine and the 2-methoxy-2,3-dihydro-1H-inden-2-ylmethylamine. These intermediates are then reacted with ethanediamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and indane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan-2-ylmethyl group but has an indole ring instead of an indane derivative.
N-(furan-2-ylmethyl)-2-methoxybenzamide: Similar structure but with a benzamide moiety.
Uniqueness
N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is unique due to the combination of the furan ring and the indane derivative, which imparts specific chemical and biological properties not found in other similar compounds.
This article provides a comprehensive overview of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide, highlighting its synthesis, reactions, applications, and unique features. Further research and exploration are needed to fully understand and utilize this compound’s potential.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-18(9-13-5-2-3-6-14(13)10-18)12-20-17(22)16(21)19-11-15-7-4-8-24-15/h2-8H,9-12H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQGWNPKAKUUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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